molecular formula C13H20ClNO2 B3388693 1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol CAS No. 88643-47-4

1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol

Cat. No.: B3388693
CAS No.: 88643-47-4
M. Wt: 257.75 g/mol
InChI Key: NJEIOWSBPCZKTL-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol, with the molecular formula C13H20ClNO2, is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research . This molecule features a phenoxypropanolamine structure, characterized by a 2-chloro-5-methylphenoxy group linked to a propan-2-ol backbone with an isopropylamine substituent . This specific architecture is a hallmark of compounds known to interact with adrenergic receptors. The structural motif of a phenoxy group connected to an amino-propanol chain is shared with several classes of therapeutic agents, particularly beta-adrenergic receptor antagonists (beta-blockers) and, in some cases, alpha-adrenergic receptor ligands . The presence of the chloro and methyl substituents on the phenyl ring allows researchers to investigate structure-activity relationships (SAR), studying how electronic and steric properties influence receptor binding affinity, selectivity, and overall efficacy. As such, this compound serves as a valuable chemical intermediate or reference standard in the design and synthesis of novel receptor modulators. Its primary research applications include use as a building block in organic synthesis, a candidate for high-throughput screening in drug discovery programs, and a standard in analytical method development using techniques like LC-MS or NMR to quantify and identify related structures. It is crucial to note that this product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-(2-chloro-5-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2/c1-9(2)15-7-11(16)8-17-13-6-10(3)4-5-12(13)14/h4-6,9,11,15-16H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEIOWSBPCZKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608112
Record name 1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88643-47-4
Record name 1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol typically involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of phenoxy derivatives.

Scientific Research Applications

1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, whether in pharmacological studies or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other β-amino alcohol derivatives are summarized below, with key differences in substituents and pharmacological profiles highlighted.

Structural Comparison

Compound Name Key Structural Features Pharmacological Activity References
1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol 2-Chloro-5-methylphenoxy, propan-2-ylamino group Likely β-adrenoceptor antagonism (inferred from structural analogs)
Nadolol 1-[(1,1-Dimethyl ethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol Non-selective β-blocker; used for hypertension and angina
1-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)-3-[(propan-2-yl)amino]propan-2-ol Benzodioxin ring instead of chlorinated phenyl Potential α/β-adrenoceptor modulation (similar to carvedilol)
Pindolol 1-(1H-Indol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol Partial β-agonist activity; used for hypertension and angina
1-(Propan-2-ylamino)-3-(2-propenylphenoxy)propan-2-ol Propenylphenoxy group Antiarrhythmic and spasmolytic activity (based on methoxy-substituted analogs)

Pharmacological and Receptor Binding Differences

  • Nadolol’s naphthalenyloxy group confers higher β1/β2 receptor affinity but lacks intrinsic sympathomimetic activity (ISA), unlike pindolol’s indolyloxy group, which exhibits partial agonism . Compounds with methoxy or propenylphenoxy groups (e.g., ) demonstrate spasmolytic and antiarrhythmic effects, suggesting substituent-dependent modulation of calcium channels or adrenoceptors .
  • Binding Affinity Data: In , analogs with methoxyphenoxy groups showed moderate α1-adrenoceptor binding (Ki ~50 nM) but weaker β1 affinity (Ki >1 µM). The target compound’s chloro-methyl substitution may shift this profile toward higher β-receptor selectivity . Pindolol (Ki β1 = 0.3–1.5 nM) has stronger β-blocking activity than the target compound, likely due to its indolyloxy group’s electronic effects .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of cyclohexyl-substituted analogs (e.g., ) improves water solubility compared to the free base of the target compound .
  • Metabolic Stability : Chlorine substitution may reduce hepatic metabolism (via cytochrome P450) compared to methoxy or propenyl groups, which are prone to demethylation or oxidation .

Biological Activity

1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol is a compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

The chemical structure of this compound can be outlined as follows:

  • Molecular Formula : C13H20ClNO2
  • Molecular Weight : 257.76 g/mol
  • IUPAC Name : this compound

This compound features a chloro-substituted phenolic group and an isopropyl amino moiety, which contribute to its biological properties.

Anti-inflammatory Activity

The anti-inflammatory potential of related m-aryloxy phenols has been explored, with findings suggesting that these compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. The inhibition of COX enzymes can lead to reduced synthesis of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of m-aryloxy phenols and evaluated their biological activities. Among them, certain compounds exhibited significant inhibition of COX enzymes, indicating potential as anti-inflammatory agents .
  • Cytotoxicity Assays : In vitro studies on structurally similar compounds showed that they could effectively induce apoptosis in cancer cell lines through various pathways, including mitochondrial dysfunction and caspase activation .

Research Findings

Several research articles highlight the importance of structural modifications in enhancing the biological activity of phenolic compounds. The presence of electron-withdrawing groups, such as chlorine, has been associated with increased potency against cancer cells and enhanced anti-inflammatory effects.

Mechanistic Insights

The proposed mechanisms through which this compound may exert its effects include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Inhibition of Enzymatic Activity : Specifically targeting COX enzymes to reduce inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol
Reactant of Route 2
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1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.